molecular formula C14H11N3O B13892811 N-imidazo[1,2-a]pyridin-2-ylbenzamide CAS No. 38922-80-4

N-imidazo[1,2-a]pyridin-2-ylbenzamide

Katalognummer: B13892811
CAS-Nummer: 38922-80-4
Molekulargewicht: 237.26 g/mol
InChI-Schlüssel: SYKCZFPMTZONOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-imidazo[1,2-a]pyridin-2-ylbenzamide is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is known for its unique structural framework, which combines an imidazo[1,2-a]pyridine core with a benzamide moiety. The presence of these two functional groups endows the compound with a range of biological and chemical properties, making it a valuable scaffold for drug development and other scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-imidazo[1,2-a]pyridin-2-ylbenzamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage. This reaction is mild and metal-free, making it an attractive option for synthesizing the compound .

Another method involves the electro-oxidative ring opening of 2-arylimidazo[1,2-a]pyridines. This approach offers a sustainable alternative to traditional harsh reaction conditions and allows for the efficient production of N-(pyridin-2-yl)amide derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.

Analyse Chemischer Reaktionen

Types of Reactions

N-imidazo[1,2-a]pyridin-2-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or other suitable solvents.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-imidazo[1,2-a]pyridin-2-ylbenzamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-imidazo[1,2-a]pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Shares a similar imidazo[1,2-a] core but with a pyrimidine ring instead of a pyridine ring.

    N-(pyridin-2-yl)amides: Similar in structure but lacks the imidazo[1,2-a] core.

Uniqueness

N-imidazo[1,2-a]pyridin-2-ylbenzamide is unique due to its combined imidazo[1,2-a]pyridine and benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific applications .

Eigenschaften

CAS-Nummer

38922-80-4

Molekularformel

C14H11N3O

Molekulargewicht

237.26 g/mol

IUPAC-Name

N-imidazo[1,2-a]pyridin-2-ylbenzamide

InChI

InChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)16-12-10-17-9-5-4-8-13(17)15-12/h1-10H,(H,16,18)

InChI-Schlüssel

SYKCZFPMTZONOC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CN3C=CC=CC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.